molecular formula C21H14N4O4 B5311676 2-(5-methoxy-1H-benzimidazol-2-yl)-3-[5-(4-nitrophenyl)-2-furyl]acrylonitrile

2-(5-methoxy-1H-benzimidazol-2-yl)-3-[5-(4-nitrophenyl)-2-furyl]acrylonitrile

Cat. No. B5311676
M. Wt: 386.4 g/mol
InChI Key: ZHZGHKCTIZQQJL-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-methoxy-1H-benzimidazol-2-yl)-3-[5-(4-nitrophenyl)-2-furyl]acrylonitrile is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of certain enzymes and has potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(5-methoxy-1H-benzimidazol-2-yl)-3-[5-(4-nitrophenyl)-2-furyl]acrylonitrile involves the inhibition of specific enzymes. PTP1B is a negative regulator of insulin signaling and its inhibition leads to increased insulin sensitivity. DPP-4 is involved in the degradation of incretin hormones which stimulate insulin secretion. Inhibition of DPP-4 leads to increased levels of incretin hormones and improved glucose homeostasis.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-(5-methoxy-1H-benzimidazol-2-yl)-3-[5-(4-nitrophenyl)-2-furyl]acrylonitrile are primarily related to its enzyme inhibitory properties. Inhibition of PTP1B and DPP-4 leads to improved glucose homeostasis and insulin sensitivity. The compound has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(5-methoxy-1H-benzimidazol-2-yl)-3-[5-(4-nitrophenyl)-2-furyl]acrylonitrile in lab experiments include its potent enzyme inhibitory properties and its potential applications in various fields of research. However, the limitations of using this compound include its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-(5-methoxy-1H-benzimidazol-2-yl)-3-[5-(4-nitrophenyl)-2-furyl]acrylonitrile. These include:
1. Further investigation of its enzyme inhibitory properties and potential applications in the treatment of type 2 diabetes and cancer.
2. Development of more efficient synthesis methods to improve the yield and purity of the compound.
3. Investigation of its potential toxicity and safety profile.
4. Exploration of its potential applications in other fields such as neurodegenerative diseases and cardiovascular diseases.
5. Development of analogs with improved properties and selectivity towards specific enzymes.
In conclusion, 2-(5-methoxy-1H-benzimidazol-2-yl)-3-[5-(4-nitrophenyl)-2-furyl]acrylonitrile is a potent enzyme inhibitor with potential applications in various fields of scientific research. Its synthesis method has been optimized to provide high yields and purity of the compound. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications.

Synthesis Methods

The synthesis of 2-(5-methoxy-1H-benzimidazol-2-yl)-3-[5-(4-nitrophenyl)-2-furyl]acrylonitrile involves the reaction of 5-methoxy-2-mercaptobenzimidazole with 5-(4-nitrophenyl)-2-furfural in the presence of a base. The resulting intermediate is then reacted with acrylonitrile to yield the final product. The synthesis method has been optimized to provide high yields and purity of the compound.

Scientific Research Applications

2-(5-methoxy-1H-benzimidazol-2-yl)-3-[5-(4-nitrophenyl)-2-furyl]acrylonitrile has potential applications in various fields of scientific research. It has been found to be a potent inhibitor of certain enzymes such as protein tyrosine phosphatase 1B (PTP1B) and dipeptidyl peptidase-4 (DPP-4). These enzymes play a crucial role in the regulation of glucose homeostasis and are potential targets for the treatment of type 2 diabetes. The compound has also been investigated for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells.

properties

IUPAC Name

(E)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O4/c1-28-16-6-8-18-19(11-16)24-21(23-18)14(12-22)10-17-7-9-20(29-17)13-2-4-15(5-3-13)25(26)27/h2-11H,1H3,(H,23,24)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZGHKCTIZQQJL-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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